
D-Glucitol pentalaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol pentalaurate: is a chemical compound with the molecular formula C66H124O11 This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of nanotechnology and material science .
准备方法
Synthetic Routes and Reaction Conditions: D-Glucitol pentalaurate can be synthesized through esterification reactions. The process typically involves the reaction of D-glucitol with lauric acid in the presence of a catalyst. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for a more environmentally friendly synthesis .
化学反应分析
Types of Reactions: D-Glucitol pentalaurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and lauric acid.
Oxidation: The primary alcohol groups in D-glucitol can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Catalysts like sodium methoxide (NaOCH3) for transesterification.
Major Products:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: D-glucitol derivatives with carboxylic acid groups.
Substitution: Various esters depending on the acyl group used.
科学研究应用
D-Glucitol pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible nanocarriers for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a component in cosmetic formulations
作用机制
The mechanism of action of D-Glucitol pentalaurate is primarily based on its amphiphilic nature. The hydrophilic D-glucitol core and hydrophobic lauric acid chains allow it to self-assemble into micelles or vesicles in aqueous solutions. This property is exploited in drug delivery systems where the compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
相似化合物的比较
D-Glucitol tetraoleate: Another ester of D-glucitol with oleic acid.
D-Glucitol pentaacetate: An ester of D-glucitol with acetic acid.
D-Glucitol pentastearate: An ester of D-glucitol with stearic acid.
Uniqueness: D-Glucitol pentalaurate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in forming stable emulsions and nanocarriers. Its biodegradability and biocompatibility further enhance its appeal for medical and industrial applications .
属性
CAS 编号 |
94031-16-0 |
|---|---|
分子式 |
C66H124O11 |
分子量 |
1093.7 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-2,3,4,5-tetra(dodecanoyloxy)-6-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-57-59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)58(56-67)74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65-,66-/m1/s1 |
InChI 键 |
IZKIAWVEBPKWDU-KMFICJIMSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


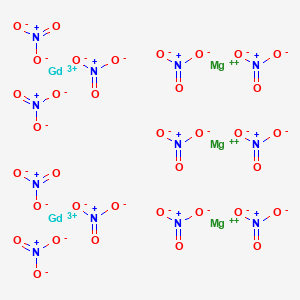
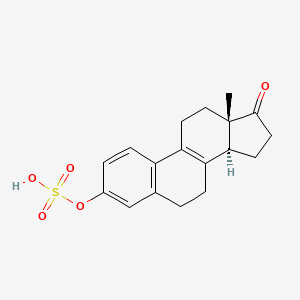
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

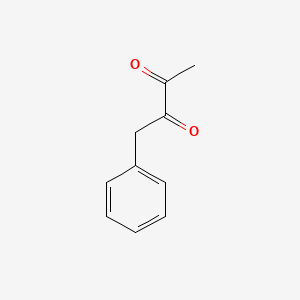
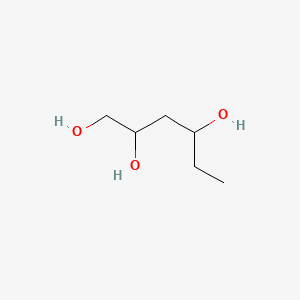

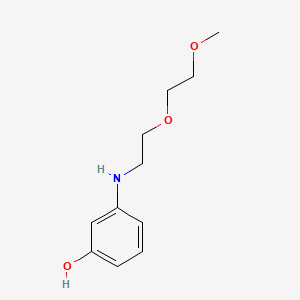
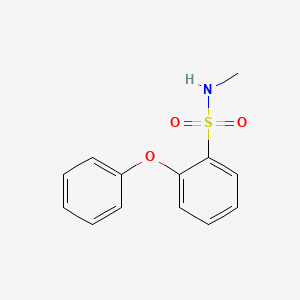
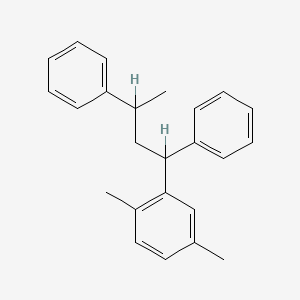
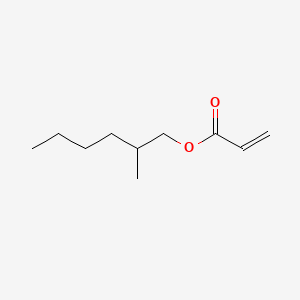
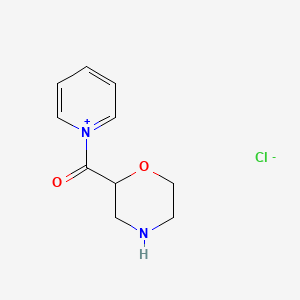
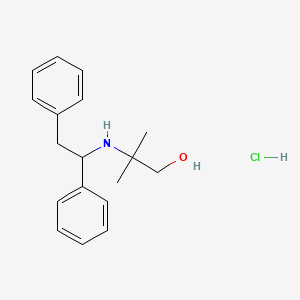
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
